3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol
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Overview
Description
3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol is a chlorinated phenol compound known for its antimicrobial, antifungal, and antiparasitic properties. It is commonly used in various industrial and medical applications due to its effectiveness against a wide range of microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol typically involves the chlorination of phenolic compounds. One common method includes the reaction of 4-chlorophenol with formaldehyde in the presence of a catalyst, followed by further chlorination .
Industrial Production Methods
Industrial production often involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a chlorination reactor with continuous monitoring of temperature and pH levels to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone-like structures.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenating agents like chlorine gas or N-bromosuccinimide (NBS) are commonly employed
Major Products Formed
Oxidation: Formation of benzoquinone-like tautomers.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of various chlorinated derivatives
Scientific Research Applications
3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to microbial resistance and as a model compound for studying chlorinated phenols.
Medicine: Investigated for its potential use as an antimicrobial and antifungal agent.
Industry: Utilized in the formulation of disinfectants, antiseptics, and preservatives
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol is believed to involve the uncoupling of oxidative phosphorylation. This disrupts the energy production in microorganisms, leading to their death. The compound targets cellular membranes and enzymes involved in energy metabolism .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,2’-methylenebis [4-chloro-]
- Bis (chlorohydroxyphenyl)methane
- Bis (2-hydroxy-5-chlorophenyl)methane
- 4-Chlorophenol
- TETRACHLOROPHENE
Uniqueness
3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol is unique due to its specific chlorination pattern, which enhances its antimicrobial properties compared to other similar compounds. Its ability to disrupt oxidative phosphorylation makes it particularly effective against a broad spectrum of microorganisms .
Properties
CAS No. |
83329-72-0 |
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Molecular Formula |
C13H9Cl3O2 |
Molecular Weight |
303.6 g/mol |
IUPAC Name |
3,4-dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H9Cl3O2/c14-8-1-3-11(17)7(5-8)6-9-12(18)4-2-10(15)13(9)16/h1-5,17-18H,6H2 |
InChI Key |
XAKQYTSKUIWCFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2Cl)Cl)O)O |
Origin of Product |
United States |
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